4-(3-Chloro-4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Description
4-(3-Chloro-4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a halogenated derivative of the 1,3,5-triazino[1,2-a]benzimidazol-2-amine scaffold. Its structure features a 3-chloro-4-fluorophenyl substituent at the 4-position of the triazino-benzimidazole core, which confers unique electronic and steric properties.
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5/c16-9-7-8(5-6-10(9)17)13-20-14(18)21-15-19-11-3-1-2-4-12(11)22(13)15/h1-7,13H,(H3,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWWXRREZQUKTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC(=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701129470 | |
| Record name | 1,3,5-Triazino[1,2-a]benzimidazol-2-amine, 4-(3-chloro-4-fluorophenyl)-1,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701129470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256628-16-6 | |
| Record name | 1,3,5-Triazino[1,2-a]benzimidazol-2-amine, 4-(3-chloro-4-fluorophenyl)-1,4-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256628-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazino[1,2-a]benzimidazol-2-amine, 4-(3-chloro-4-fluorophenyl)-1,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701129470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the condensation of precursors containing triazine and benzimidazole moieties. The key steps include:
- Formation of benzimidazole derivatives as intermediates.
- Construction of the 1,3,5-triazine ring fused to the benzimidazole core.
- Introduction of the 3-chloro-4-fluorophenyl substituent through nucleophilic aromatic substitution or amination reactions.
Reaction parameters such as solvent choice, temperature, reaction time, and use of catalysts or microwave irradiation significantly influence the yield and purity of the final product.
Microwave-Assisted Synthesis
Recent research demonstrates the efficacy of microwave irradiation in accelerating the synthesis of related benzimidazole and triazine derivatives, achieving high yields in short reaction times (minutes rather than hours). For example, microwave irradiation at 80–150 °C in solvents like acetonitrile or DMF facilitates rapid cyclization and condensation steps.
Table 1: Microwave-Assisted Synthesis Parameters for Benzimidazole-Triazine Derivatives
| Step | Reactants | Solvent | Temperature (°C) | Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Thiourea derivative formation | 2-Phenylacetyl isothiocyanate + amines | Acetonitrile | Room temp | ~90 | High | Formation of thiourea intermediates |
| Cyclization to benzimidazole | Thiourea derivative + benzoyl chloride | Ethanol | 80 | 3 | 96 | Microwave-assisted, rapid step |
| Triazole ring formation | Thiourea derivative + hydrazine hydrate | DMF | 120–150 | 2–10 | High | Microwave irradiation used |
Adapted from recent ACS Omega publication on benzimidazole and triazine synthesis.
Condensation and Cyclization Reactions
The preparation involves condensation of amine-functionalized benzimidazole intermediates with triazine precursors under controlled conditions. Key features include:
Chlorination and Amination Steps
Introduction of the 3-chloro-4-fluorophenyl group is achieved by nucleophilic substitution or amination reactions involving chlorinating agents such as oxalyl chloride, thionyl chloride, or phosphorus oxychloride. The process includes:
- Preparation of acid chlorides from precursor carboxylic acids.
- Reaction with amine-containing intermediates in the presence of organic or inorganic bases.
- Use of solvents such as esters, ethers, chloroalkanes, or ketones to optimize solubility and reaction kinetics.
Table 2: Chlorination and Amination Reaction Conditions
Purification and Crystallization
After synthesis, the compound is purified through:
Summary of Key Reaction Steps
| Step No. | Reaction Type | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Thiourea formation | 2-Phenylacetyl isothiocyanate + amines | Acetonitrile, RT, ~90 min | Thiourea intermediates |
| 2 | Cyclization | Thiourea derivative + benzoyl chloride | Ethanol, MW, 80 °C, 3 min | Benzimidazole core formation |
| 3 | Triazole/triazine ring formation | Thiourea derivative + hydrazine hydrate | DMF, MW, 120–150 °C, 2–10 min | Triazine ring fused to benzimidazole |
| 4 | Chlorination | Acid chlorides (oxalyl chloride, etc.) | Ester/ether solvents, RT-60 °C | Acid chloride intermediates |
| 5 | Amination | Amine intermediates + acid chloride | NMP, 55–60 °C, 3 hours | Final compound formation |
| 6 | Purification | Recrystallization, extraction | Ethanol, ethyl acetate, water | Pure crystalline product |
Analytical and Research Findings
- The structures of intermediates and final compounds are confirmed by IR, $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy, and mass spectrometry.
- Characteristic IR bands include NH stretching (around 3200–3400 cm$$^{-1}$$), C=O and C=N stretches (around 1660–1700 cm$$^{-1}$$), and C=S bands (1146–1173 cm$$^{-1}$$) in intermediates.
- Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional heating.
- The final compound exhibits stability under normal conditions but requires controlled pH and temperature to avoid decomposition.
- Purity and reaction progress are monitored by High Performance Liquid Chromatography (HPLC) and NMR.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Cyclization Reactions: The formation of the triazine ring involves intramolecular cyclization.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as sodium carbonate for substitution reactions, and polar solvents like DMSO for cyclization reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce various substituted derivatives of the original compound .
Scientific Research Applications
4-(3-Chloro-4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Chemical Biology: The compound’s unique structure makes it a valuable tool for studying biological pathways and molecular interactions.
Material Science: Its properties are explored for the development of new materials with specific electronic and photophysical characteristics.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazine and benzimidazole moieties allow it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Molecular Properties
The triazino-benzimidazole core allows diverse substitutions at the 4-position, significantly altering biological activity. Key analogs and their substituents include:
Key Observations :
- Halogenated vs. Polar Groups : The target compound’s 3-chloro-4-fluorophenyl group introduces electron-withdrawing effects, which may reduce solubility compared to analogs with hydroxy (3f) or methoxy groups .
- Steric Effects : Bulky substituents like styryl () or thienyl () groups may hinder binding in enzyme pockets, whereas smaller groups (e.g., 3-fluorophenyl in 3e) optimize activity .
Antiparasitic Activity
- 3f (3-Hydroxyphenyl) : Demonstrated 56% efficacy against Trichinella spiralis larvae at 50 μg/ml, attributed to hydrogen bonding via the hydroxyl group .
- 3e (3-Fluorophenyl) : Moderate activity, suggesting fluorine’s electronegativity alone is insufficient for high efficacy .
- Target Compound: No direct activity data available, but discontinuation implies inferior performance compared to 3f .
Enzyme Inhibition
- 4,4-Dimethyl Analog : Strong dihydrofolate reductase inhibition (IC50 = 10.9 mM), likely due to hydrophobic interactions with the enzyme’s active site .
- Halogenated Analogs : Chloro/fluoro groups may enhance target binding via halogen bonds, but excessive hydrophobicity could reduce bioavailability .
Q & A
Q. What are the recommended synthetic routes for 4-(3-Chloro-4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine?
Methodological Answer: Synthesis of this triazino-benzimidazole derivative can be adapted from protocols for structurally analogous compounds. Key steps include:
- Cyclocondensation : React a substituted benzimidazole precursor with a triazine intermediate under reflux conditions in polar aprotic solvents (e.g., DMSO or ethanol). For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours yields triazole derivatives (65% yield) .
- Functionalization : Introduce the 3-chloro-4-fluorophenyl group via nucleophilic substitution or Suzuki coupling. Ensure strict control of stoichiometry and temperature to avoid byproducts.
- Purification : Use recrystallization (water-ethanol mixtures) or column chromatography. Monitor purity via HPLC or NMR.
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Solvent | Temperature (°C) | Time (hrs) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclocondensation | DMSO | 100 | 18 | 65 | |
| Substitution Reaction | Ethanol | 80 | 4 | 50–70 |
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C) : Identify aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ 4.5–5.5 ppm). Compare with structurally similar compounds like 2-amino-4-phenyl-4H,10H-1,3,5-triazino[1,2-a]benzimidazol-3-ium chloride, where X-ray diffraction confirmed planar triazine-benzimidazole fusion .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ≈ 370–380 Da) and isotopic patterns from chlorine/fluorine substituents.
- X-Ray Crystallography : Resolve positional disorder in the triazino-benzimidazole core, as seen in analogs with 85% crystallinity under 100 K conditions .
Advanced Research Questions
Q. How can researchers design experiments to assess the environmental fate of this compound in aquatic systems?
Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :
Lab Studies :
- Hydrolysis/Photolysis : Exclude light or simulate UV exposure (λ = 254–365 nm) in buffered solutions (pH 4–9). Monitor degradation via LC-MS.
- Biodegradation : Use OECD 301/302 tests with activated sludge. Measure half-life (t₁/₂) and metabolite formation.
Modeling :
- Estimate logP (octanol-water partition coefficient) and soil adsorption coefficient (Kd) to predict bioaccumulation.
- Use QSAR models to infer toxicity to aquatic organisms (e.g., Daphnia magna).
Table 2 : Key Environmental Parameters to Measure
| Parameter | Method | Relevance |
|---|---|---|
| Hydrolytic Stability | LC-MS at varying pH | Predict persistence in water bodies |
| Photolytic t₁/₂ | UV chamber + kinetic analysis | Assess sunlight-driven degradation |
| logP | Shake-flask or computational | Determine bioaccumulation potential |
Q. What strategies resolve contradictions in reported biological activity data across assays?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO ≤0.1%), and endpoint measurements (IC₅₀ vs. EC₅₀).
- Orthogonal Validation : Cross-check results using diverse methods (e.g., enzymatic assays vs. cellular viability tests) .
- Mechanistic Profiling : Link activity to structural features, such as the 3-chloro-4-fluorophenyl group’s electron-withdrawing effects on target binding .
Q. How can researchers optimize crystallization for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening : Use vapor diffusion with ethanol/water or DMSO/ether mixtures. Analogous triazino-benzimidazoles crystallize in monoclinic systems (space group P2₁/c) .
- Temperature Gradients : Cool samples from 25°C to 4°C over 48 hours to enhance crystal lattice formation.
- Additive Screening : Introduce co-crystallants (e.g., polyethylene glycol) to stabilize hydrophobic interactions.
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or phosphodiesterases, leveraging the triazine core’s planar geometry .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes.
Q. How should stability studies be designed for long-term storage?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
